Scientific Field: Oncology
Application Summary: Enzalutamide is an oral androgen receptor signaling inhibitor utilized in the treatment of men with prostate cancer.
Methods of Application: Enzalutamide is administered orally.
Results/Outcomes: Enzalutamide increases overall survival in prostate cancer; however, treatment failure can lead to tumor progression and patient mortality.
Scientific Field: Pharmacology
Application Summary: Enzalutamide is studied for its interactions with other drugs.
Methods of Application: Studies involve administering Enzalutamide along with other drugs and monitoring the effects.
Results/Outcomes: The risk of Enzalutamide drug interactions arises primarily when it is coadministered with other drugs that interact with these CYPs, including CYP3A4.
Scientific Field: Immunology
Application Summary: Enzalutamide has been found to enhance myeloid cell–mediated immune suppression and tumor progression.
Methods of Application: Studies involve systemic blockade of AR with enzalutamide in an AR-independent murine colon tumor model.
Results/Outcomes: Systemic blockade of AR with enzalutamide resulted in increased MC-38 tumor growth in vivo even when AR was knocked out of MC-38 tumor cells.
Enzalutamide is a synthetic compound classified as an androgen receptor inhibitor, primarily utilized in the treatment of metastatic castration-resistant prostate cancer. It functions by blocking the action of androgens, such as testosterone, on androgen receptors, thereby inhibiting tumor growth and proliferation. Enzalutamide is marketed under the brand name Xtandi and has gained approval in numerous countries for its efficacy in managing advanced prostate cancer.
Enzalutamide does not directly affect testosterone levels. Instead, it acts as an androgen receptor antagonist. Androgens, like testosterone, bind to androgen receptors in prostate cancer cells, promoting their growth. Enzalutamide binds to the same receptor but doesn't activate it, blocking the androgen's effect and hindering cancer cell proliferation [].
Enzalutamide undergoes metabolic breakdown in the body, but the specific pathways are not publicly available due to commercial confidentiality [].
Enzalutamide is generally well-tolerated, but side effects like fatigue, back pain, and hot flashes can occur []. It can also interact with other medications, so consulting a healthcare professional is crucial before use [].
While extensive clinical trials have been conducted, specific LD50 (lethal dose 50%) data for Enzalutamide is not publicly available.
Enzalutamide is not considered a flammable substance [].
No significant reactivity hazards are reported for Enzalutamide [].
Enzalutamide undergoes extensive hepatic metabolism, primarily through cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. The metabolic process leads to the formation of two major metabolites: N-desmethyl enzalutamide, which retains biological activity, and an inactive carboxylic acid derivative. Approximately 71% of the administered dose is excreted in urine, predominantly as metabolites, while only trace amounts of unchanged enzalutamide are found .
The detailed synthetic route can vary among different laboratories but generally adheres to these core steps to ensure high purity and yield of the final product .
Enzalutamide is primarily indicated for:
Additionally, ongoing research is exploring its potential applications in other malignancies and conditions influenced by androgen signaling.
Enzalutamide exhibits significant interactions with various drugs due to its induction of cytochrome P450 enzymes, particularly CYP3A4, CYP2C9, and CYP2C19. These interactions can lead to altered serum concentrations of co-administered medications, potentially diminishing their therapeutic effects. For instance, co-administration with warfarin or certain antidepressants may necessitate dose adjustments due to decreased efficacy . Clinical studies have shown that enzalutamide can reduce serum concentrations of aromatase inhibitors like anastrozole by up to 90%, indicating a substantial drug-drug interaction potential .
Enzalutamide belongs to a class of drugs known as non-steroidal antiandrogens. Similar compounds include:
Enzalutamide’s unique features include:
These characteristics contribute to its effectiveness in treating advanced prostate cancer and its favorable safety profile compared to older antiandrogens .
Enzalutamide exhibits extremely poor water solubility that remains virtually unchanged across the physiological pH range. The kinetic solubility of enzalutamide in water is reported as 2.0 × 10⁻³ mg/mL, while thermodynamic solubility measurements indicate even lower values of approximately 0.042 mg/mL [1] [2]. This poor aqueous solubility is attributed to the highly lipophilic nature of the molecule, with no ionizable groups present within the physiological pH range of 3-11 [1].
The solubility of enzalutamide demonstrates remarkable pH independence throughout the physiological range. Studies have confirmed that enzalutamide solubility is not affected by pH variations from 1.2 to 6.8, maintaining its practically insoluble status across this range [1] [3]. This pH-independent behavior is consistent with the compound's lack of ionizable functional groups, as evidenced by the absence of measurable pKa values between pH 3-11 [1].
Table 1: Enzalutamide Solubility Across Different pH Conditions
pH Condition | Solubility Status | Enhancement Strategy | Reference |
---|---|---|---|
pH 1.2 | Practically insoluble | Polymer-based enhancement | [3] |
pH 4.0 | Practically insoluble | Kollidon VA64 addition | [3] |
pH 6.5 | Practically insoluble | HPMCAS incorporation | [3] |
pH 6.8 | Practically insoluble | HPC-L enhancement | [3] |
Distilled Water | 2.0 × 10⁻³ mg/mL | Limited enhancement | [1] |
Various polymer systems have been investigated to enhance enzalutamide solubility across different pH ranges. Hydroxypropyl cellulose (HPC-L), hydroxypropyl methylcellulose acetate succinate (HPMCAS), Kollidon VA64, and Eudragit E PO have demonstrated significant solubility enhancement capabilities. These polymers can increase amorphous enzalutamide solubility by more than two-fold under all pH conditions, with the exception of Eudragit E PO at pH 6.8 [3].
The supersaturation ratio of amorphous enzalutamide relative to its crystalline form provides insight into its solubility behavior. The crystalline solubility is reported as 2.9 μg/mL, while the amorphous form achieves significantly higher apparent solubility values, particularly in the presence of appropriate polymeric excipients [2]. This enhanced solubility of the amorphous form is crucial for bioavailability improvement strategies.
Enzalutamide exhibits complex thermal behavior characterized by multiple polymorphic forms and thermal transitions. The crystalline form R1, which is the marketed form by Astellas, represents the thermodynamically stable polymorph under standard conditions [4]. This form has been extensively characterized through X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis.
The melting point of crystalline enzalutamide has been reported within the range of 161-164°C, with variations depending on the specific polymorph and measurement conditions [5] [6]. Differential scanning calorimetry studies reveal that the crystalline form undergoes a sharp endothermic transition at the melting point, followed by thermal decomposition at higher temperatures [7] [8].
Table 2: Thermal Properties of Enzalutamide Polymorphic Forms
Form | Melting Point (°C) | Glass Transition Temperature (°C) | Crystallization Temperature (°C) | Stability |
---|---|---|---|---|
R1 (Crystalline) | 161-164 | Not applicable | Not applicable | Stable |
R2 (Solvate) | 120-140 (desolvation) | Not applicable | Converts to R1 | Metastable |
R3 (Isopropanol solvate) | Variable | Not applicable | Converts to R1 | Metastable |
Amorphous | Not applicable | 43.3-92 | 46 | Metastable |
The amorphous form of enzalutamide displays significantly different thermal characteristics compared to its crystalline counterparts. The glass transition temperature (Tg) of amorphous enzalutamide has been reported with some variation, ranging from 43.3°C to 92°C depending on the preparation method and measurement conditions [9] [10] [11]. This wide range suggests that the amorphous form may exist in different states or configurations depending on processing conditions.
Crystallization from the amorphous state occurs at approximately 46°C, indicating a relatively low energy barrier for the transition from the metastable amorphous form to the stable crystalline state [12]. This low crystallization temperature poses challenges for the long-term stability of amorphous formulations, particularly during storage at elevated temperatures.
Several solvate forms of enzalutamide have been identified and characterized. Form R2, obtained from crystallization in methanol and formic acid, contains voids that can accommodate small molecules such as formic acid, methanol, or water [4]. This solvate form loses solvent at temperatures between 120-140°C and subsequently recrystallizes into the stable R1 form. Similarly, form R3, prepared from isopropanol, represents another solvate that converts to R1 under slurry conditions.
The thermal stability of amorphous enzalutamide is significantly influenced by particle size and mechanical processing conditions. Studies have demonstrated that mechanically induced defects accelerate the recrystallization kinetics, with the actual surface-to-volume ratio playing a secondary role [7]. The recrystallization kinetics can be described by a two-parameter autocatalytic kinetic model, providing valuable insights for predicting long-term stability under various storage conditions.
Enzalutamide demonstrates variable photostability depending on the wavelength and intensity of light exposure. Under UV irradiation at 236 nm, the compound undergoes photolytic degradation, with studies reporting approximately 9.37% degradation after 6 days of continuous exposure [13] [14]. This photodegradation represents a moderate susceptibility to UV light, necessitating appropriate light protection measures during manufacturing and storage.
The photodegradation of enzalutamide follows specific pathways that result in the formation of distinct degradation products. High-performance liquid chromatography analysis reveals the formation of degradation products with retention times at 0.76 minutes under photolytic conditions [13]. These degradation products are well-separated from the parent compound, indicating that the photodegradation process involves significant structural modifications.
Table 3: Enzalutamide Degradation Pathways and Products
Degradation Condition | Time Period | Degradation % | Primary Products (RT, min) | Mechanism |
---|---|---|---|---|
Acid Hydrolysis (1N HCl, 80°C) | 2 hours | 22.48 | 1.54, 1.81 | Hydrolytic cleavage |
Alkaline Hydrolysis (1N NaOH, 80°C) | 1 hour | 7.11 | 1.49 | Base-catalyzed hydrolysis |
Oxidative (12% H₂O₂, RT) | 4 hours | 18.03 | 1.13, 1.27 | Oxidation reactions |
Photolytic (UV 236 nm) | 6 days | 9.37 | 0.76 | Photochemical degradation |
Thermal (60°C) | 6 days | 0 | None | Thermally stable |
Neutral/Water (80°C) | 4 hours | 0 | None | Hydrolytically stable |
The photodegradation mechanism of enzalutamide involves complex photochemical reactions that lead to the breakdown of specific functional groups within the molecule. The relatively low degradation percentage under prolonged UV exposure suggests that the compound possesses moderate intrinsic photostability, but protection from light is still recommended for optimal stability.
Comparative studies have shown that photolytic degradation of enzalutamide is generally less severe than chemical degradation pathways such as acid hydrolysis or oxidation. Under identical time periods, photolytic degradation proceeds at a slower rate compared to chemical stress conditions, indicating that enzymatic and chemical factors may pose greater stability challenges than photochemical processes.
The degradation products formed under photolytic conditions are distinct from those generated under chemical stress, suggesting different mechanistic pathways. The formation of products with shorter retention times (0.76 minutes) compared to the parent compound indicates the generation of more polar degradation products, possibly through the breakdown of lipophilic segments of the molecule.
Enzalutamide exhibits high lipophilicity, as evidenced by its partition coefficient values in various solvent systems. The calculated log P value for the octanol-water system ranges from 2.98 to 4.75, depending on the calculation method and experimental conditions [1] [15] [2]. The experimentally determined partition coefficient in the octanol-water system is reported as 3.0 [16], placing enzalutamide in the highly lipophilic category.
The high lipophilicity of enzalutamide is further supported by its excellent solubility in organic solvents compared to its poor aqueous solubility. The compound demonstrates particularly high solubility in acetonitrile (90 mg/mL), followed by N,N-dimethylformamide (25 mg/mL), dimethyl sulfoxide (20 mg/mL), and isopropanol (13 mg/mL) [1] [17] [16]. This solubility profile clearly illustrates the compound's preference for lipophilic environments.
Table 4: Enzalutamide Partition Coefficients and Lipophilicity Parameters
System | Value | Method | Temperature (°C) | Reference |
---|---|---|---|---|
Log P (octanol/water) | 2.98 | Calculated | 25 | [1] |
Log P (octanol/water) | 4.75 | Calculated | 25 | [2] |
Partition Coefficient (octanol/water) | 3.0 | Experimental | 25 | [16] |
Acetonitrile solubility | 90 mg/mL | Experimental | 25 | [16] |
DMSO solubility | 20 mg/mL | Experimental | 25 | [17] |
DMF solubility | 25 mg/mL | Experimental | 25 | [17] |
The distribution behavior of enzalutamide in biological systems is significantly influenced by its lipophilicity characteristics. The high log P value suggests extensive distribution into lipophilic tissues and membranes, which is consistent with the compound's mechanism of action as an androgen receptor antagonist that must traverse cellular membranes to reach intracellular targets.
The lipophilicity of enzalutamide also plays a crucial role in its formulation challenges. The high partition coefficient contributes to the compound's poor aqueous solubility and subsequent bioavailability issues. Various formulation strategies, including the use of lipid-based delivery systems and amorphous solid dispersions, have been developed to address these challenges while maintaining the compound's pharmacological activity.
Comparative analysis with structurally related compounds reveals that enzalutamide's lipophilicity falls within the expected range for antiandrogen compounds. However, the specific log P value of 2.98-4.75 places it at the upper end of the optimal range for oral bioavailability, suggesting that formulation strategies focused on enhancing dissolution and absorption are necessary for optimal therapeutic efficacy.
Irritant;Health Hazard